molecular formula C17H30ClNSn B1600630 5-Chloro-3-(tributylstannyl)pyridine CAS No. 206115-67-5

5-Chloro-3-(tributylstannyl)pyridine

Cat. No.: B1600630
CAS No.: 206115-67-5
M. Wt: 402.6 g/mol
InChI Key: GGSUJOOLZJBTEQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is a derivative of pyridine, where a chlorine atom is substituted at the 5-position and a tributylstannyl group is attached at the 3-position. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(tributylstannyl)pyridine typically involves the stannylation of 5-chloro-3-iodopyridine. The reaction is carried out using tributylstannane (tributyltin hydride) in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 5-Chloro-3-iodopyridine, tributylstannane, palladium catalyst (e.g., Pd(PPh3)4)

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other groups through cross-coupling reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Stille Coupling: This reaction involves the coupling of this compound with an organohalide in the presence of a palladium catalyst. Common reagents include organohalides (e.g., aryl iodides), palladium catalysts (e.g., Pd(PPh3)4), and solvents like THF or toluene.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the stannyl group.

Major Products Formed

    Stille Coupling Products: The major products are biaryl compounds or other coupled products, depending on the organohalide used.

    Oxidation Products: Oxidation of the stannyl group can lead to the formation of organotin oxides or other oxidized derivatives.

Scientific Research Applications

5-Chloro-3-(tributylstannyl)pyridine has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is employed in the preparation of functional materials, including polymers and electronic materials.

    Biological Studies: The compound can be used as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex undergoes oxidative addition with an organohalide, followed by transmetalation and reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(tributylstannyl)pyridine
  • 6-Chloro-3-(tributylstannyl)pyridine
  • 3-Chloro-2-(tributylstannyl)pyridine

Comparison

5-Chloro-3-(tributylstannyl)pyridine is unique due to the specific positioning of the chlorine and stannyl groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different selectivity and efficiency in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

tributyl-(5-chloropyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUJOOLZJBTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443595
Record name 5-Chloro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206115-67-5
Record name 5-Chloro-3-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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